2-(2,5-Difluorophenyl)ethanamine
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Overview
Description
2-(2,5-Difluorophenyl)ethanamine: is an organic compound with the molecular formula C8H9F2N and a molecular weight of 157.164 g/mol It is a derivative of phenylethylamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Difluorophenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluorobenzene.
Bromination: The 2,5-difluorobenzene undergoes bromination to form 2,5-difluorobromobenzene.
Grignard Reaction: The 2,5-difluorobromobenzene is then subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is coupled with an appropriate amine source, such as ethylamine, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Difluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces various amine derivatives.
Substitution: Produces substituted phenylethylamine derivatives.
Scientific Research Applications
2-(2,5-Difluorophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various enzymes, receptors, and ion channels, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparison with Similar Compounds
2-(2,4-Difluorophenyl)ethanamine: Similar structure but with fluorine atoms at the 2 and 4 positions.
2-(2,6-Difluorophenyl)ethanamine: Fluorine atoms at the 2 and 6 positions.
2-(2,3-Difluorophenyl)ethanamine: Fluorine atoms at the 2 and 3 positions
Uniqueness: 2-(2,5-Difluorophenyl)ethanamine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may confer distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2,5-difluorophenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRBTZWRKKEPKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407426 |
Source
|
Record name | 2-(2,5-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199296-54-3 |
Source
|
Record name | 2-(2,5-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,5-Difluorophenyl)ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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